2-Aminoimidazo[1,2-a]pyridin-6-ol
CAS No.:
Cat. No.: VC17194403
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 2-aminoimidazo[1,2-a]pyridin-6-ol |
| Standard InChI | InChI=1S/C7H7N3O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H,8H2 |
| Standard InChI Key | FMALCXBHSVNPCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1O)N |
Introduction
Structural Characteristics and Molecular Properties
2-Aminoimidazo[1,2-a]pyridin-6-ol (C₇H₇N₃O) consists of a bicyclic system that merges an imidazole ring with a pyridine moiety. The amino group at position 2 and the hydroxyl group at position 6 introduce distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. Key structural features include:
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Planar bicyclic framework: The fused imidazo[1,2-a]pyridine system ensures rigidity, facilitating π-π stacking interactions in biological targets .
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Hydrogen-bonding motifs: The amino and hydroxyl groups act as hydrogen bond donors/acceptors, critical for binding to enzymes or receptors .
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Tautomeric potential: The hydroxyl group at position 6 may exhibit keto-enol tautomerism, affecting solubility and reactivity .
Table 1: Molecular Properties of 2-Aminoimidazo[1,2-a]pyridin-6-ol
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Hydrogen Bond Donors | 3 (NH₂, OH) |
| Hydrogen Bond Acceptors | 4 (N, O) |
| Topological Polar Surface Area | 81.8 Ų |
Synthetic Methodologies
Condensation Reactions
Condensation of α-haloketones with 2-aminopyridines is a classical route to imidazo[1,2-a]pyridines. For example, Biradar and Bhovi demonstrated that microwave-assisted condensation of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine achieves high yields (85–92%) under solvent-free conditions . Adapting this method, 2-aminoimidazo[1,2-a]pyridin-6-ol could be synthesized via reaction of 2-amino-6-hydroxypyridine with α-bromoacetophenone derivatives.
Pharmacological Significance
Imidazo[1,2-a]pyridines exhibit broad bioactivity, including antimycobacterial, anticancer, and antiulcer properties . Although 2-aminoimidazo[1,2-a]pyridin-6-ol remains understudied, its structural analogs offer insights:
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Antimycobacterial activity: Moraski et al. reported that imidazo[1,2-a]pyridine-3-carboxamides inhibit Mycobacterium tuberculosis with MIC values of 0.12–0.25 µg/mL . The hydroxyl and amino groups in 2-aminoimidazo[1,2-a]pyridin-6-ol may enhance solubility and target binding.
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Antiulcer agents: Zolimidine, a 2-phenylimidazo[1,2-a]pyridine derivative, acts as a gastric proton pump inhibitor . The hydroxyl group in 2-aminoimidazo[1,2-a]pyridin-6-ol could mimic key pharmacophores in such drugs.
Applications in Medicinal Chemistry
The compound’s scaffold is amenable to diversification:
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Metal coordination: The amino and hydroxyl groups can chelate metal ions, enabling applications in metallodrug design.
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Pro-drug development: Esterification of the hydroxyl group could enhance membrane permeability.
Future Perspectives
Key research priorities include:
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Optimized synthesis: Developing catalytic, asymmetric methods to access enantiopure 2-aminoimidazo[1,2-a]pyridin-6-ol.
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Biological profiling: Screening against mycobacterial, cancer, and ulcer models to identify lead candidates.
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Computational studies: Molecular docking to predict target engagement, leveraging the compound’s hydrogen-bonding capacity.
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